![molecular formula C16H16N2O5 B5797752 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid, also known as FFA-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acids and has been found to have anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid involves the activation of GPR120, which leads to the inhibition of pro-inflammatory cytokine and chemokine production. This activation also leads to the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in the initiation and propagation of inflammation.
Biochemical and Physiological Effects:
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to improve glucose tolerance and insulin sensitivity in obese mice. 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of prostaglandins, which are involved in the initiation and propagation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid is a synthetic compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action has been well characterized. However, 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Further studies are needed to determine the optimal dosage and duration of treatment with 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid.
Zukünftige Richtungen
There are several future directions for the study of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties in human clinical trials. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the development of analogs of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid with improved pharmacokinetic properties and efficacy is an area of active research. Finally, the development of novel drug delivery systems for 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid could improve its bioavailability and therapeutic efficacy.
Synthesemethoden
The synthesis of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid involves the reaction between 4-aminophenylfuran-2-carboxylate and N-(tert-butoxycarbonyl)-L-valine anhydride. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then purified by column chromatography to obtain pure 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of inflammation. 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has also been found to activate the G protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
5-[4-(furan-2-carbonylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-14(4-1-5-15(20)21)17-11-6-8-12(9-7-11)18-16(22)13-3-2-10-23-13/h2-3,6-10H,1,4-5H2,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCESJOEAPZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(Furan-2-ylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

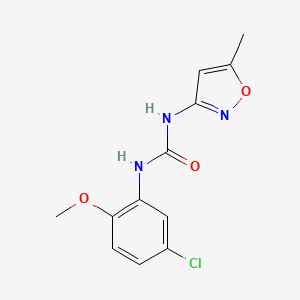
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
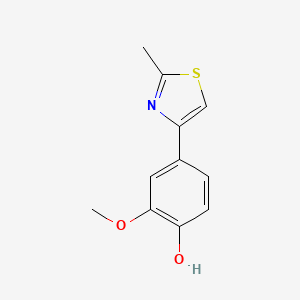
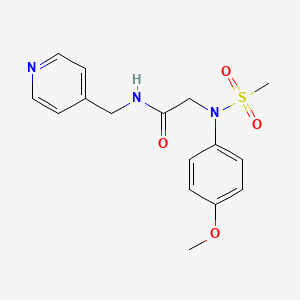
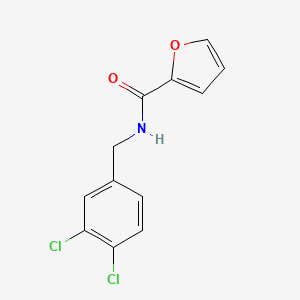
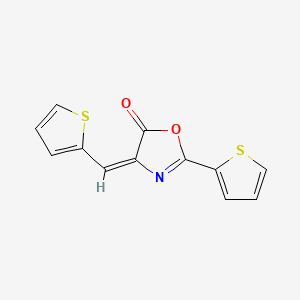
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
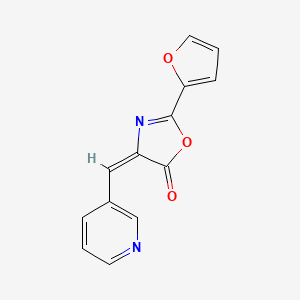


![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)

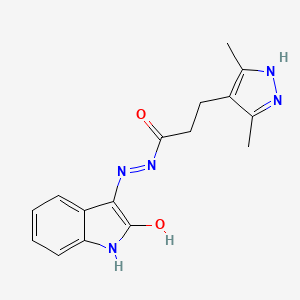
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)